

The Pharmacological Profile of p-Hydroxymethamphetamine: A Technical Guide

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Compound of Interest

Compound Name: *Pholedrine*

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Introduction

p-Hydroxymethamphetamine (also known as **pholedrine** or 4-hydroxy-N-methylamphetamine) is a sympathomimetic amine belonging to the substituted phenethylamine and amphetamine classes.^[1] Structurally, it is the para-hydroxylated metabolite of methamphetamine and is also used clinically as a topical mydriatic agent for diagnosing conditions such as Horner's syndrome.^{[1][2]} This technical guide provides a comprehensive overview of the pharmacological profile of p-hydroxymethamphetamine, summarizing its mechanism of action, receptor interactions, pharmacokinetic properties, and physiological effects. The information is presented to support research and drug development efforts in related fields.

Mechanism of Action

p-Hydroxymethamphetamine is classified as an indirect-acting sympathomimetic agent.^{[2][3]} Its primary mechanism of action is the release of norepinephrine from presynaptic sympathetic neurons.^[2] This action mimics the effects of stimulating the sympathetic nervous system, leading to a range of physiological responses.^[2] Additionally, p-hydroxymethamphetamine has been shown to be an agonist at the trace amine-associated receptor 1 (TAAR1), which is involved in modulating monoaminergic neurotransmission.^{[4][5]} The presence of the para-hydroxyl group on the benzene ring is crucial for its biological activity, mimicking the structure of endogenous catecholamines like dopamine and norepinephrine.^[2]

Quantitative Pharmacological Data

While extensive quantitative data for p-hydroxymethamphetamine is limited in publicly available literature, the following tables summarize the key findings. It is important to note the absence of comprehensive receptor binding affinity data (K_i values) for adrenergic and monoamine transporter sites.

Table 1: Functional Potency (EC_{50}) of S-(+)-p-Hydroxymethamphetamine at TAAR1

Receptor	Species	EC_{50} (μM)
TAAR1	Rat (rTAAR1)	0.89
TAAR1	Mouse (mTAAR1)	0.92
TAAR1	Human-Rat Chimera (hrChTAAR1)	4.44

Data from Reese et al. (2007) indicating that S-(+)-p-hydroxymethamphetamine is a full agonist at mouse and human-rat chimera TAAR1 and a partial agonist at rat TAAR1.
[\[4\]](#)

Table 2: Pharmacokinetic Parameters of Racemic p-Hydroxymethamphetamine in Rats (Intravenous Bolus, 20 mg/kg)

Enantiomer	Clearance (mL/min/kg)	Volume of Distribution at Steady State (L/kg)	Unchanged in Urine (%)	Conjugated in Urine (%)
D-OHMAP	93.5	4.23 ± 1.76	29	57
L-OHMAP	83.9	3.15 ± 0.84	34	52

Data from
Hutchaleelaha &
Mayersohn
(1997).[6]

Experimental Protocols

Detailed experimental protocols for p-hydroxymethamphetamine are not widely published. However, the following are representative methodologies for key experiments used to characterize sympathomimetic amines.

Radioligand Binding Assay for Adrenergic Receptors

This protocol is a generalized method to determine the binding affinity (K_i) of a compound for adrenergic receptors.

- Objective: To quantify the affinity of p-hydroxymethamphetamine for various adrenergic receptor subtypes (e.g., α_1 , α_2 , β_1 , β_2).
- Methodology:
 - Membrane Preparation: Tissues or cells expressing the target adrenergic receptor subtype are homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors). The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended in the assay buffer.
 - Binding Assay: The membrane preparation is incubated with a specific radioligand (e.g., [3 H]prazosin for α_1 receptors, [3 H]rauwolscine for α_2 receptors, [3 H]CGP-12177 for β receptors) at a concentration below its K_d value.

- **Competition Binding:** A range of concentrations of unlabeled p-hydroxymethamphetamine are added to compete with the radioligand for binding to the receptor.
- **Incubation and Filtration:** The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.
- **Quantification:** The radioactivity retained on the filters is measured using a scintillation counter.
- **Data Analysis:** The concentration of p-hydroxymethamphetamine that inhibits 50% of the specific binding of the radioligand (IC_{50}) is determined. The binding affinity (K_i) is then calculated using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.

Norepinephrine Release Assay from Brain Synaptosomes

This assay measures the ability of a compound to induce the release of norepinephrine from nerve terminals.

- **Objective:** To quantify the norepinephrine-releasing activity of p-hydroxymethamphetamine.
- **Methodology:**
 - **Synaptosome Preparation:** Brain tissue (e.g., hypothalamus or cortex) is homogenized in a sucrose buffer. The homogenate is subjected to differential centrifugation to isolate synaptosomes, which are resealed nerve terminals.[\[7\]](#)[\[8\]](#)[\[9\]](#)
 - **Loading with [3H]Norepinephrine:** The synaptosomes are incubated with [3H]norepinephrine, which is taken up and stored in synaptic vesicles.
 - **Superfusion:** The loaded synaptosomes are placed in a superfusion chamber and continuously perfused with a physiological buffer.
 - **Stimulation:** After a baseline period, the synaptosomes are exposed to various concentrations of p-hydroxymethamphetamine.

- Fraction Collection: The superfusate is collected in fractions over time.
- Quantification: The amount of [^3H]norepinephrine in each fraction is determined by scintillation counting.
- Data Analysis: The release of [^3H]norepinephrine is expressed as a percentage of the total radioactivity in the synaptosomes. The potency (EC_{50}) and efficacy (E_{max}) of p-hydroxymethamphetamine to induce norepinephrine release are then calculated.

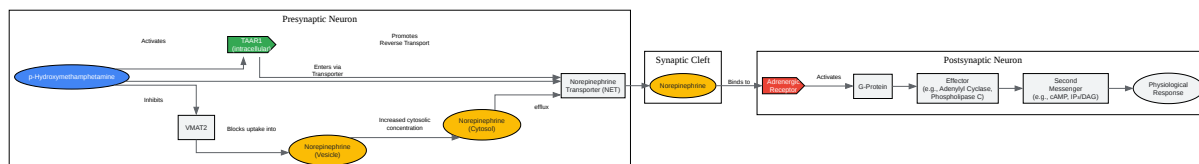
Intracellular Calcium Mobilization Assay

This assay is used to determine the functional activity of a compound at Gq-coupled receptors, such as α_1 -adrenergic receptors.

- Objective: To measure the ability of p-hydroxymethamphetamine to induce intracellular calcium mobilization via α_1 -adrenergic receptor activation.
- Methodology:
 - Cell Culture: Cells stably or transiently expressing the α_1 -adrenergic receptor subtype of interest are cultured in appropriate media.
 - Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)
 - Stimulation: The dye-loaded cells are exposed to various concentrations of p-hydroxymethamphetamine.
 - Fluorescence Measurement: Changes in intracellular calcium concentration are measured using a fluorescence plate reader or microscope by monitoring the change in fluorescence intensity of the calcium-sensitive dye.[\[10\]](#)[\[11\]](#)
 - Data Analysis: The increase in fluorescence is proportional to the increase in intracellular calcium. The concentration of p-hydroxymethamphetamine that produces 50% of the maximal response (EC_{50}) is calculated to determine its potency as an agonist.

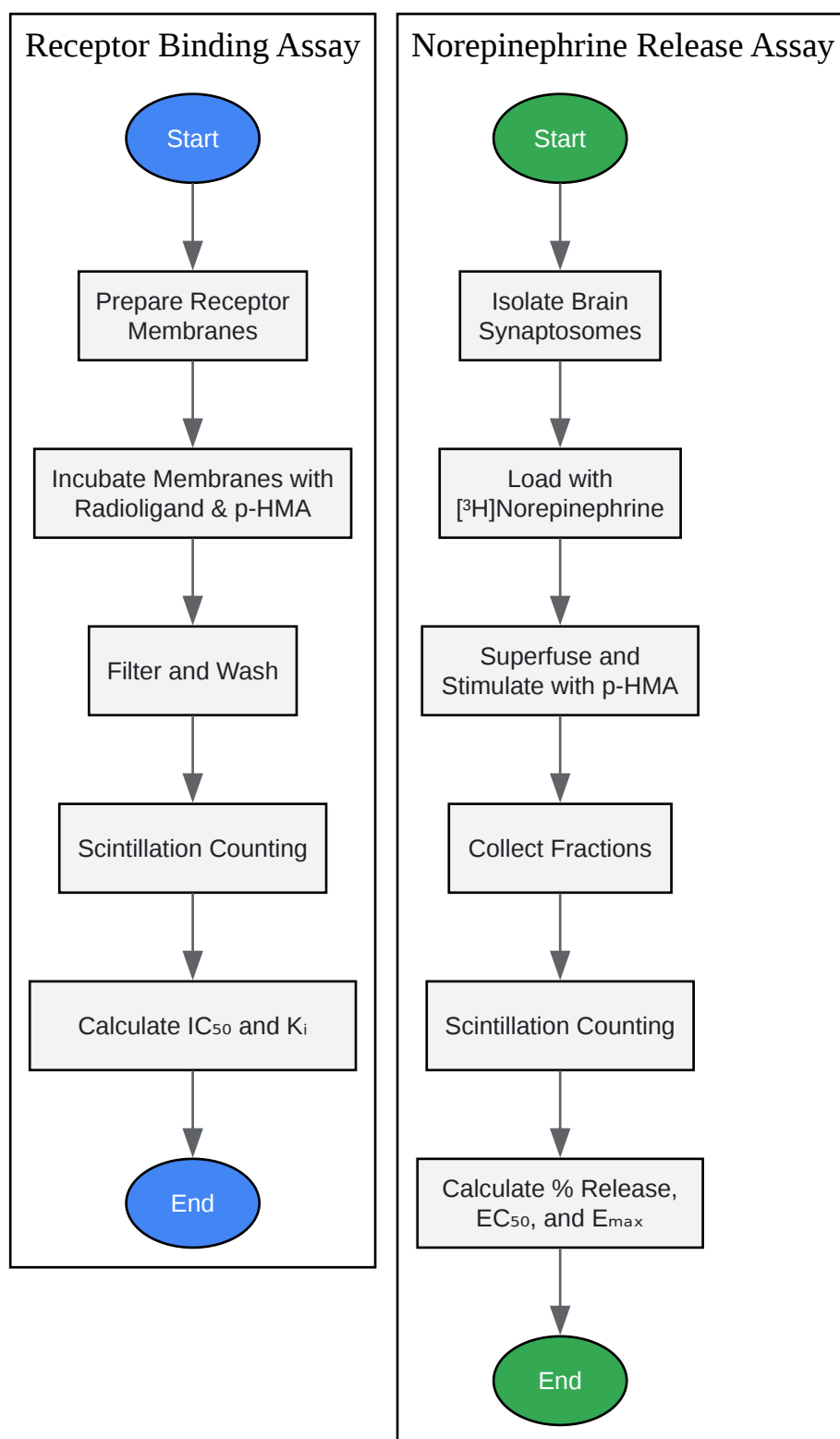
Visualizations

Signaling Pathways and Experimental Workflows



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Caption: Indirect sympathomimetic action of p-hydroxymethamphetamine.



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Caption: Workflow for in vitro pharmacological characterization.

Pharmacokinetic Profile

Absorption, Distribution, Metabolism, and Excretion (ADME)

- **Metabolism:** p-Hydroxymethamphetamine is a major metabolite of methamphetamine, formed primarily through aromatic hydroxylation catalyzed by the cytochrome P450 enzyme CYP2D6.^[15] It undergoes further metabolism through conjugation with sulfate and glucuronide before excretion.^[15] In humans, sulfation is the predominant conjugation pathway.^[15]
- **Excretion:** The metabolites are excreted in the urine.^[15]
- **Stereoselectivity:** There is evidence of stereoselectivity in the disposition of p-hydroxymethamphetamine enantiomers in rats, with differences observed in clearance and urinary excretion of the unchanged drug and its conjugates.^[6]

Physiological Effects

Cardiovascular Effects

As an indirect-acting sympathomimetic, p-hydroxymethamphetamine is expected to produce cardiovascular effects consistent with increased adrenergic stimulation. These include:

- **Increased Blood Pressure:** Caused by vasoconstriction mediated by α -adrenergic receptors.^{[2][16]}
- **Increased Heart Rate:** A result of β_1 -adrenergic receptor stimulation in the heart.^{[2][16]}

Studies on structurally similar compounds like ephedrine and pseudoephedrine have demonstrated dose-dependent increases in blood pressure and heart rate.^{[17][18][19]}

Central Nervous System (CNS) Effects

The ability of p-hydroxymethamphetamine to cross the blood-brain barrier is lower than that of methamphetamine due to its hydroxyl group, resulting in predominantly peripheral effects.^[2]

However, central effects can still occur. Studies in rodents have shown that direct administration of p-hydroxyamphetamine (the N-demethylated analog) into the brain produces

a behavioral stimulant effect, likely mediated by the dopaminergic system.[20] As a metabolite of methamphetamine, which has significant CNS stimulant properties, some contribution of p-hydroxymethamphetamine to the overall CNS effects of the parent drug is possible.[21][22]

Conclusion

p-Hydroxymethamphetamine is a sympathomimetic amine with an indirect mechanism of action, primarily through the release of norepinephrine. It also demonstrates activity as a TAAR1 agonist. Its pharmacological profile is characterized by cardiovascular stimulation. While it is a major metabolite of methamphetamine, its own pharmacological properties are less extensively characterized, with a notable lack of quantitative receptor binding data. Further research is warranted to fully elucidate its direct receptor interactions and to provide a more complete understanding of its pharmacological and toxicological profile.

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